molecular formula C7H7N3O B11920985 3-Aminopyrazolo[1,5-a]pyridin-7-ol

3-Aminopyrazolo[1,5-a]pyridin-7-ol

Cat. No.: B11920985
M. Wt: 149.15 g/mol
InChI Key: GOJXOMUKSNHYJI-UHFFFAOYSA-N
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Description

3-Aminopyrazolo[1,5-a]pyridin-7-ol is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring purine bases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-7-ol typically involves the condensation of aminoazoles with acrylonitrile derivatives. One effective method includes the reaction of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . The reaction conditions often involve heating the reactants in pyridine, which facilitates the cyclocondensation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Aminopyrazolo[1,5-a]pyridin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolopyridine oxides, while substitution reactions can introduce alkyl or aryl groups into the pyrazole ring.

Scientific Research Applications

3-Aminopyrazolo[1,5-a]pyridin-7-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminopyrazolo[1,5-a]pyridin-7-ol is unique due to its specific structural arrangement, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-amino-1H-pyrazolo[1,5-a]pyridin-7-one

InChI

InChI=1S/C7H7N3O/c8-5-4-9-10-6(5)2-1-3-7(10)11/h1-4,9H,8H2

InChI Key

GOJXOMUKSNHYJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C(=C1)C(=CN2)N

Origin of Product

United States

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